molecular formula C18H22Cl2N2O B1440219 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride CAS No. 1170029-77-2

2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride

Cat. No.: B1440219
CAS No.: 1170029-77-2
M. Wt: 353.3 g/mol
InChI Key: CQERFSNPPGXDTA-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride is a chemical compound with the molecular formula C₁₈H₂₀N₂O·2HCl. It is a derivative of benzylpiperazine, which is known for its applications in various fields of chemistry and pharmacology. This compound is often used as an intermediate in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride typically involves the reaction of benzylpiperazine with benzaldehyde. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of continuous-flow hydrogenation, which is a safe and environmentally friendly approach. Another method involves microwave-assisted synthesis, which is rapid and efficient.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced technologies such as continuous-flow reactors and microwave-assisted synthesis can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzylpiperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzylpiperazine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of DNA minor groove binding and fluorescent staining.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. It exhibits strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding can affect the structure and function of DNA, leading to various biological effects. Additionally, it may inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair.

Comparison with Similar Compounds

2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride can be compared with other similar compounds, such as:

    1-Benzyl-4-(2-formylphenyl)piperazine: Similar structure but different functional groups.

    4-Piperazin-1-yl-benzaldehyde: Lacks the benzyl group, leading to different chemical properties.

    Benzylpiperazine: A simpler structure with different pharmacological properties.

The uniqueness of this compound lies in its specific structural features, which confer unique binding properties and reactivity.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)benzaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.2ClH/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16;;/h1-9,15H,10-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQERFSNPPGXDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170029-77-2
Record name 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride
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